2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one
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Overview
Description
2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one is an organic compound characterized by the presence of five fluorine atoms and a P-tolyl group attached to a propane-1-one backbone. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the aromatic nature of the P-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one typically involves the introduction of fluorine atoms into a suitable precursor molecule. One common method is the fluorination of 1-(P-tolyl)propane-1-one using a fluorinating agent such as sulfur tetrafluoride (SF4) or a combination of hydrogen fluoride (HF) and a catalyst. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the final product to achieve the desired purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the P-tolyl group, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like organolithium compounds or Grignard reagents (RMgX) are employed under anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one is influenced by the electron-withdrawing effects of the fluorine atoms, which can affect the reactivity of the carbonyl group and the aromatic ring. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A related compound with similar fluorination but different functional groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with distinct properties.
2,2,3,3-Tetrafluoro-1-propanol: A compound with fewer fluorine atoms, leading to different chemical behavior.
Uniqueness: 2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one is unique due to the combination of a highly fluorinated aliphatic chain and an aromatic P-tolyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O/c1-6-2-4-7(5-3-6)8(16)9(11,12)10(13,14)15/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRRAQYEUJPFGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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